molecular formula C10H11BrO3 B8084044 methyl 2-(3-bromo-5-methylphenoxy)acetate

methyl 2-(3-bromo-5-methylphenoxy)acetate

Cat. No.: B8084044
M. Wt: 259.10 g/mol
InChI Key: POHPSDCGWLNKBJ-UHFFFAOYSA-N
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Description

methyl 2-(3-bromo-5-methylphenoxy)acetate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl 2-(3-bromo-5-methylphenoxy)acetate can be synthesized through several methods. One common approach involves the bromination of 5-methylphenoxyacetic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step is usually carried out under acidic conditions with a catalyst such as sulfuric acid.

Industrial Production Methods: In industrial settings, the synthesis of methyl 3-bromo-5-methylphenoxyacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: methyl 2-(3-bromo-5-methylphenoxy)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or water.

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Products like 3-amino-5-methylphenoxyacetate or 3-thio-5-methylphenoxyacetate.

    Oxidation: Products like 3-bromo-5-methylphenoxyacetic acid or 3-bromo-5-methylbenzaldehyde.

    Reduction: Products like 3-bromo-5-methylphenoxyethanol.

Scientific Research Applications

methyl 2-(3-bromo-5-methylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-methylphenoxyacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its brominated phenyl ring can engage in halogen bonding with protein residues, affecting protein function and activity.

Comparison with Similar Compounds

    Methyl 3-bromo-5-fluorophenoxyacetate: Similar structure but with a fluorine atom instead of a methyl group.

    Methyl 3-bromo-5-methoxyphenoxyacetate: Similar structure but with a methoxy group instead of a methyl group.

    Methyl 3-chloro-5-methylphenoxyacetate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: methyl 2-(3-bromo-5-methylphenoxy)acetate is unique due to the specific combination of bromine and methyl substituents on the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications and research studies.

Properties

IUPAC Name

methyl 2-(3-bromo-5-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-7-3-8(11)5-9(4-7)14-6-10(12)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHPSDCGWLNKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 7.0 g of 3-bromo-5-methylphenol and 5.97 g of methyl bromoacetate and also 13 g of caesium carbonate in 100 ml of acetonitrile is stirred overnight at room temperature. After customary working up, 9.70 g of methyl 3-bromo-5-methylphenoxyacetate (“AB”) are obtained. A suspension of 2.0 g of “AB”, 100 mg of tetrakis(triphenylphosphine)palladium and 0.85 g of sodium carbonate in 50 ml of toluene is heated to boiling. A solution of 2.94 g of 3-cyanophenylboronic acid in 30 ml of methanol is then added dropwise and the mixture is heated under reflux for 14 hours. It is worked up in the customary manner and 2.17 g of methyl 3′-cyano-5-methylbiphenyl-3-yloxyacetate (“AC”) are obtained. A solution of 1.2 g of “AC” and 0.765 g of NBS in 50 ml of carbon tetrachloride is irradiated with UV light at room temperature. After customary working up, 1.54 g of methyl 3′-cyano-5-bromomethylbiphenyl-3-yloxyacetate (“AD”) are obtained. A solution of 185 mg of “AD”, 63.1 mg of 4-hydroxybenzonitrile and 172.7 mg of caesium carbonate in 10 ml of acetonitrile is stirred at room temperature for 4 days. After customary working up, methyl 3′-cyano-5-(4-cyanophenoxymethyl)biphenyl-3-yloxyacetate (“AE”) is obtained. A solution of 60 mg of “AE”, 69.5 mg of hydroxylammonium chloride and 101 mg of triethylamine in 10 ml of methanol is heated under reflux for 14 hours. After removal of the solvent, the residue is taken up in water. The solid is separated off and 70 mg of methyl 3′-N-hydroxyamidino-5-(4-N-hydroxyamidinophenoxymethyl)biphenyl-3-yloxyacetate (“AF”) are obtained. By reduction with H2/Raney nickel, methyl 3′-amidino-5-(4-amidinophenoxymethyl)biphenyl-3-yloxyacetate, FAB 433
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.97 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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